molecular formula C15H10FNO2 B3823133 cyano(4-fluorophenyl)methyl benzoate CAS No. 89549-76-8

cyano(4-fluorophenyl)methyl benzoate

Cat. No. B3823133
CAS RN: 89549-76-8
M. Wt: 255.24 g/mol
InChI Key: PJIJVEYVUVAQII-UHFFFAOYSA-N
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Description

Cyano(4-fluorophenyl)methyl benzoate is likely a compound that contains a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), a methyl group (-CH3), and a benzoate group (derived from benzoic acid). It’s likely used in the field of organic chemistry, possibly in the synthesis of more complex molecules .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings (from the phenyl and benzoate groups), a nitrile group from the cyano group, and a single fluorine atom attached to one of the phenyl rings .


Chemical Reactions Analysis

Again, while specific reactions involving cyano(4-fluorophenyl)methyl benzoate aren’t available, compounds with similar functional groups can undergo a variety of reactions. For instance, the cyano group can participate in nucleophilic addition reactions, and the benzoate ester can be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, if it’s used as an intermediate in pharmaceutical synthesis, its mechanism of action would be related to the final drug molecule .

Safety and Hazards

As with any chemical compound, handling cyano(4-fluorophenyl)methyl benzoate would require proper safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use appropriate personal protective equipment .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it’s found to be a useful intermediate in the synthesis of pharmaceuticals or other organic compounds, research might focus on improving its synthesis or finding new reactions it can participate in .

properties

IUPAC Name

[cyano-(4-fluorophenyl)methyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-13-8-6-11(7-9-13)14(10-17)19-15(18)12-4-2-1-3-5-12/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIJVEYVUVAQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89549-76-8
Record name BENZOIC ACID CYANO-(4-FLUORO-PHENYL)-METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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